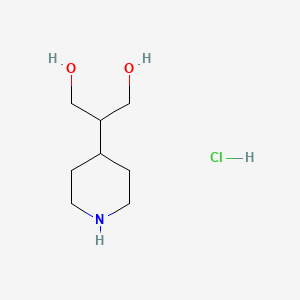
2-(Piperidin-4-YL)propane-1,3-diol hydrochloride
Vue d'ensemble
Description
“2-(Piperidin-4-YL)propane-1,3-diol hydrochloride” is a chemical compound with the molecular formula C8H18ClNO2 . It is used for research purposes .
Synthesis Analysis
The synthesis of “this compound” involves several steps. A mixture of diethyl [1- (tert-butoxycarbonyl) piperidine-4-yl]malonate, lithium borohydride, toluene, and THF is stirred for 18 hours at 60°C to give 2- (1-tert-butoxycarbonyl piperidine-4-yl)propane-1,3-diol. This compound is then mixed with a 4M HCl-dioxane solution and MeOH and stirred for one hour at room temperature to give 2-piperidine-4-ylpropane-1,3-diol hydrochloride .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C8H18ClNO2 . The molecular weight of the compound is 195.69 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula C8H18ClNO2 and molecular weight 195.69 g/mol . More specific properties like melting point, boiling point, and density are not mentioned in the available resources .Applications De Recherche Scientifique
Chemical Synthesis and Catalysis
2-(Piperidin-4-YL)propane-1,3-diol hydrochloride's related compounds, such as 1,3-propanediol, play a crucial role in chemical synthesis and catalysis. Researchers have explored various catalysts for the hydrogenolysis of glycerol to 1,3-propanediol, highlighting the potential for more efficient processes and higher market competitiveness for this compound. Platinum, iridium, and copper-based catalysts, in particular, have shown promise due to their high activity and selectivity towards 1,3-propanediol production. This focus on catalyst development aims to optimize parameters like temperature and glycerol concentration to decrease operating costs and improve yield and product selectivity (Alisson Dias da Silva Ruy et al., 2020).
Environmental Impact and Mitigation
The environmental impact of chemical compounds derived from or related to this compound is also a significant area of research. For instance, the study of xenoestrogenicity in dental materials due to bisphenol A derivatives highlights concerns about the potential health risks associated with these compounds. However, it concludes that there is no current reason to alter the clinical application of these materials, suggesting a measured approach to balancing utility and safety (Ruse Nd, 1997).
Drug Discovery and Pharmacology
In the realm of drug discovery and pharmacology, derivatives of this compound have been studied for their therapeutic potential. FTY720, a compound structurally related to 1,3-propanediol, has been approved for treating multiple sclerosis due to its immunosuppressive effects mediated through sphingosine-1-phosphate receptors. Additionally, its antitumor efficacy in preclinical cancer models suggests a broader therapeutic utility beyond immunosuppression, indicating the diverse potential applications of compounds within this chemical family (Li Zhang et al., 2013).
Mécanisme D'action
Target of Action
Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to participate in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Biochemical Pathways
Piperidine derivatives are known to be involved in various reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination .
Result of Action
Piperidine derivatives are known to have a significant part in the pharmaceutical industry .
Action Environment
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Analyse Biochimique
Biochemical Properties
2-(Piperidin-4-YL)propane-1,3-diol hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. The interaction between this compound and these kinases can modulate their activity, leading to changes in cellular signaling pathways .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound has been observed to inhibit cell proliferation by modulating the activity of specific signaling pathways . Additionally, it can alter gene expression patterns, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as modulating enzyme activity and improving cellular function . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific concentration ranges .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For example, this compound can influence the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in metabolic flux and metabolite levels . Additionally, it can affect the production of reactive oxygen species and other metabolic byproducts .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function . For instance, its interaction with membrane-bound transporters can affect its distribution and availability within the cell .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism and energy production .
Propriétés
IUPAC Name |
2-piperidin-4-ylpropane-1,3-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c10-5-8(6-11)7-1-3-9-4-2-7;/h7-11H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIRVBJXMHRAGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(CO)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

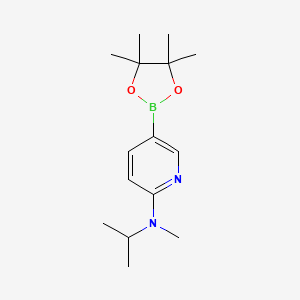

![tert-butyl 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B1403042.png)

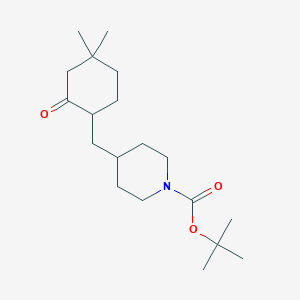
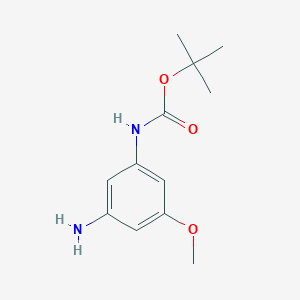

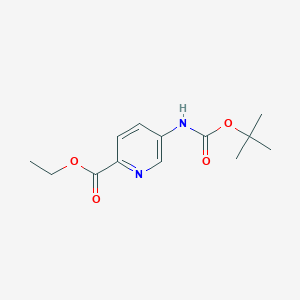
![tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate](/img/structure/B1403051.png)
![3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-ol](/img/structure/B1403053.png)


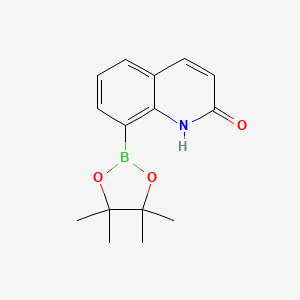
![[3-(5-Chloro-pyridin-2-yl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1403057.png)